molecular formula C20H17ClFN5O3 B2388664 N-(3-chloro-4-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1052604-42-8

N-(3-chloro-4-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

Cat. No.: B2388664
CAS No.: 1052604-42-8
M. Wt: 429.84
InChI Key: SVOLDALWQGNDLW-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyrrolo[3,4-d][1,2,3]triazole core substituted with 3-chloro-4-fluorophenyl and 3,5-dimethylphenyl groups. Its structural complexity arises from the fused triazole-pyrrolidone system and the acetamide linker, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[5-(3,5-dimethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O3/c1-10-5-11(2)7-13(6-10)27-19(29)17-18(20(27)30)26(25-24-17)9-16(28)23-12-3-4-15(22)14(21)8-12/h3-8,17-18H,9H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOLDALWQGNDLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties based on recent studies and findings.

  • Molecular Formula : C22H22ClF2N4O2
  • Molecular Weight : 474.0 g/mol
  • CAS Number : 1261012-72-9

Recent studies have highlighted the compound's role in inhibiting specific enzymes involved in metabolic processes. Notably, it has been found to interact effectively with tyrosinase (EC 1.14.18.1), an enzyme crucial for melanin production in various organisms. The incorporation of the 3-chloro-4-fluorophenyl moiety enhances the inhibitory activity against this enzyme by establishing beneficial contacts with its catalytic site .

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Line Tested : SJSA-1 (osteosarcoma)
  • IC50 Values :
    • Compound showed IC50 values ranging from 0.15 to 0.24 μM in different assays.
    • Comparative studies indicated that compounds with similar structures had lower potency .

In Vivo Studies

In vivo studies involving murine models have shown that oral administration of the compound at doses of 100 mg/kg resulted in moderate tumor growth inhibition. The pharmacodynamic effects included upregulation of tumor suppressor proteins such as p53 and p21 .

Table 1: Biological Activity Summary

Activity Cell Line IC50 (μM) Administration Route Dose (mg/kg)
AntiproliferativeSJSA-10.15 - 0.24Oral100
Enzyme InhibitionTyrosinaseNot specifiedIn vitroN/A

Case Study 1: Tyrosinase Inhibition

A study focused on the interaction of the compound with tyrosinase showed that the presence of the 3-chloro-4-fluorophenyl fragment significantly improved inhibition rates compared to other structural analogs. Docking analyses confirmed that this modification enhances binding affinity .

Case Study 2: Antitumor Activity

In a xenograft model using SJSA-1 cells, the compound demonstrated a moderate but significant impact on tumor growth when administered orally over a period of two weeks. This suggests potential as a therapeutic agent for osteosarcoma treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Analogues

Key Comparison:
A closely related analogue, 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide (), differs only in the acetamide-linked aryl group (2,3-dimethylphenyl vs. 3-chloro-4-fluorophenyl in the target compound).

Property Target Compound Analogue ()
Acetamide Substituent 3-Chloro-4-fluorophenyl 2,3-Dimethylphenyl
Electron Effects Electron-withdrawing (Cl, F) Electron-donating (methyl groups)
Polarity Higher (due to halogens) Lower
Potential Bioactivity Enhanced binding to polar targets Increased lipophilicity

The halogenated aryl group in the target compound likely improves solubility in polar solvents and strengthens hydrogen-bonding interactions, critical for target engagement in drug design. In contrast, the methyl-rich analogue may exhibit better membrane permeability .

Functional Group Analogues in Agrochemicals

Oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide, ) shares the acetamide backbone but incorporates a methoxy group and oxazolidinone ring. This compound is a fungicide, highlighting the role of acetamide-linked aryl groups in agrochemical activity.

Property Target Compound Oxadixyl ()
Core Structure Pyrrolo-triazole-dione Oxazolidinone
Key Functional Groups Triazole, chlorofluorophenyl Methoxy, dimethylphenyl
Application Research chemical (presumed) Fungicide

The target compound’s triazole core may offer resistance to metabolic degradation compared to oxadixyl’s oxazolidinone, which is prone to hydrolysis. This structural distinction could translate to prolonged bioactivity .

PROTACs and Structural Complexity

The PROTAC molecule in , while mechanistically distinct (targeting protein degradation), shares structural motifs such as triazole rings and acetamide linkages. Both compounds exhibit high complexity, but the PROTAC’s larger size (1,216.37 g/mol vs.

Research Findings and Implications

  • Hydrogen Bonding: The target compound’s chloro and fluoro substituents may participate in halogen bonding or polar interactions, as suggested by Etter’s hydrogen-bonding analysis (). Such interactions are absent in methyl-substituted analogues, affecting crystallization and stability .
  • Synthetic Challenges: The pyrrolo-triazole-dione core likely requires multi-step synthesis, akin to marine natural product pathways (), but with optimized yields due to modern catalytic methods ().
  • Comparative analysis with oxadixyl suggests possible pesticidal applications, though target specificity remains unverified .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~500 2.8 3 7
Analogue ~480 3.5 2 6
Oxadixyl 278.3 1.9 1 4

Table 2: Functional Group Impact

Group/Substituent Effect on Properties Example Compound
3-Chloro-4-fluorophenyl ↑ Polarity, ↑ hydrogen bonding Target Compound
2,3-Dimethylphenyl ↑ Lipophilicity, ↑ metabolic stability Analogue
Methoxy (OCH₃) ↑ Solubility, ↓ oxidative stability Oxadixyl

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